![molecular formula C13H17NO B3024249 Spiro[isochroman-4,4'-piperidine] CAS No. 63303-29-7](/img/structure/B3024249.png)
Spiro[isochroman-4,4'-piperidine]
Overview
Description
Spiro[isochroman-4,4’-piperidine] is a spirocyclic compound characterized by a unique structure where an isochroman ring is fused with a piperidine ring at a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[isochroman-4,4’-piperidine] typically involves multicomponent reactions. One common method includes the cyclo-condensation of amines, formaldehyde, and dimedone using a Lewis acid catalyst such as iron(III) trifluoroacetate in an aqueous micellar medium . Another approach involves the use of nano γ-alumina supported antimony(V) chloride under ultrasonic irradiation at room temperature . These methods are favored for their efficiency and high yield.
Industrial Production Methods
While specific industrial production methods for spiro[isochroman-4,4’-piperidine] are not extensively documented, the principles of multicomponent reactions and the use of heterogeneous catalysts are likely to be employed. These methods offer scalability and cost-effectiveness, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[isochroman-4,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[isochroman-4,4’-piperidine]-N-oxide, while reduction could produce a more saturated spirocyclic compound.
Scientific Research Applications
Spiro[isochroman-4,4’-piperidine] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of histamine release from mast cells.
Medicine: Explored for its analgesic properties and potential use in drug development.
Industry: Utilized in the development of high-performance polymeric membranes for sustainability applications.
Mechanism of Action
The mechanism of action of spiro[isochroman-4,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histamine release by affecting the lipophilicity of the substituents on the isochroman ring . This interaction likely involves binding to receptors or enzymes involved in histamine release pathways.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Known for their photochromic properties and applications in smart materials.
Spiro-flavonoids: Found in nature with significant biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
Spiro[isochroman-4,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Unlike spiropyrans and spiro-flavonoids, it is primarily studied for its potential in medicinal chemistry and material science.
Properties
IUPAC Name |
spiro[1,3-dihydroisochromene-4,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGFZPABWGWIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445771 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909034-85-1 | |
| Record name | Spiro[isochroman-4,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
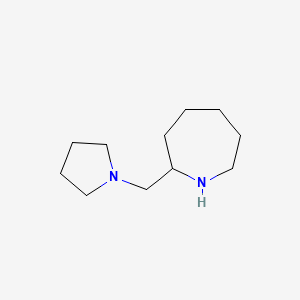
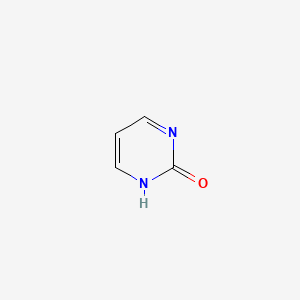

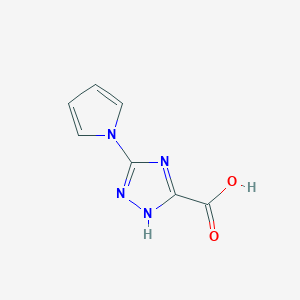

![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3024176.png)
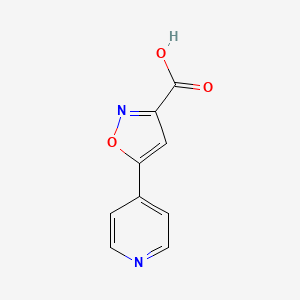

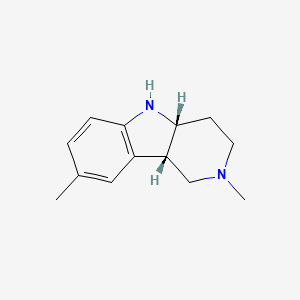


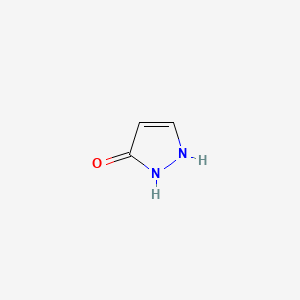
![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B3024186.png)

